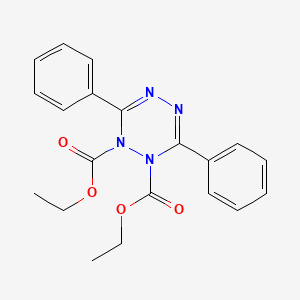
Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate is a derivative of 1,2,4,5-tetrazine, a class of heterocyclic compounds known for their unique electronic properties and reactivity. This compound is characterized by the presence of two ethyl ester groups and two phenyl groups attached to the tetrazine ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate typically involves the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the ester groups. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Purification is typically achieved through recrystallization or distillation.
化学反応の分析
Types of Reactions
Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can yield dihydrotetrazine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives depending on the substituent introduced.
科学的研究の応用
Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate involves its ability to participate in inverse electron demand Diels-Alder reactions. This reaction mechanism allows the compound to form stable adducts with various dienophiles, making it useful in bioconjugation and material science. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
類似化合物との比較
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the ester groups, making it less versatile in certain reactions.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains pyridyl groups instead of phenyl groups, altering its reactivity and applications.
3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine: Similar ester functionality but different substituents, affecting its chemical behavior.
Uniqueness
Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate is unique due to the presence of both phenyl and ester groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows for a wide range of applications in different fields, making it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
683211-25-8 |
|---|---|
分子式 |
C20H20N4O4 |
分子量 |
380.4 g/mol |
IUPAC名 |
diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H20N4O4/c1-3-27-19(25)23-17(15-11-7-5-8-12-15)21-22-18(16-13-9-6-10-14-16)24(23)20(26)28-4-2/h5-14H,3-4H2,1-2H3 |
InChIキー |
KQLSKQKZYHPDDM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C(=NN=C(N1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
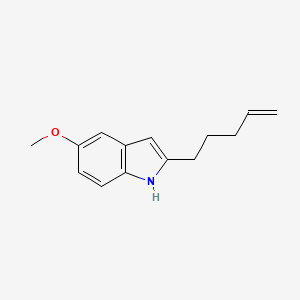
![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)

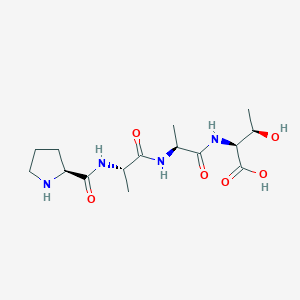
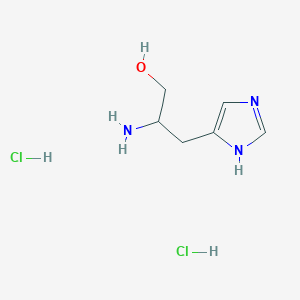
![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
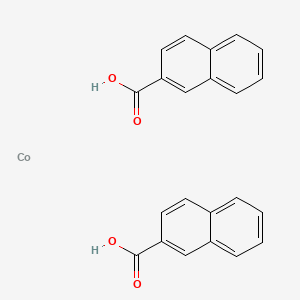

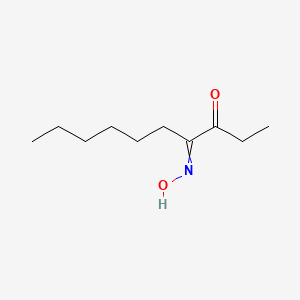

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
